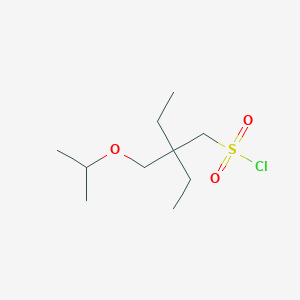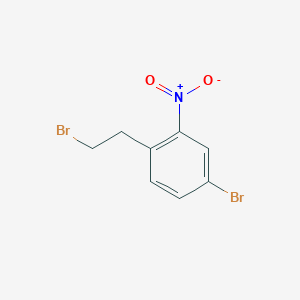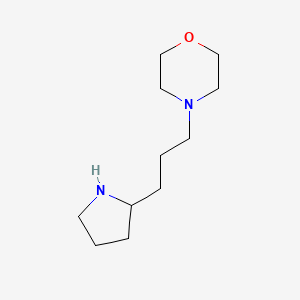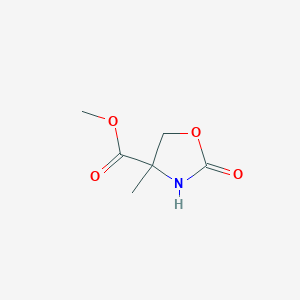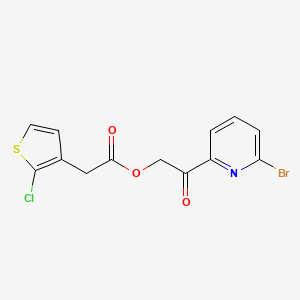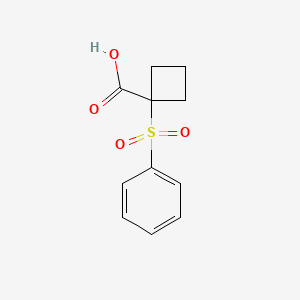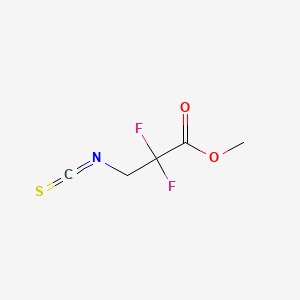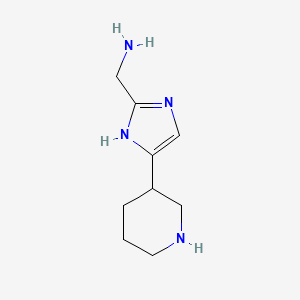
(5-(Piperidin-3-yl)-1H-imidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine: is a heterocyclic compound that contains both piperidine and imidazole rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable molecule for research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diamine with glyoxal or its derivatives can yield the imidazole ring, which can then be further functionalized to introduce the piperidine group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the imidazole ring or reduce any nitro groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: The compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions, which is crucial for drug design .
Medicine: In medicine, [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for developing new drugs, particularly in areas such as oncology and neurology .
Industry: Industrially, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their functionality .
Mechanism of Action
The mechanism of action of [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- [3-(piperidin-4-yl)phenyl]methanamine
- [4-(piperidin-4-yl)phenyl]methanamine
- [2-(piperidin-4-yl)phenyl]methanamine
Comparison: Compared to these similar compounds, [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine is unique due to the presence of both piperidine and imidazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, enhancing its versatility in research and potential therapeutic applications .
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(5-piperidin-3-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H16N4/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7/h6-7,11H,1-5,10H2,(H,12,13) |
InChI Key |
HHERWGUVNSCYEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CN=C(N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)

